4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It is known for its unique structure, which includes a rhodium center coordinated with a cyclooctadiene ligand and a tetrafluoroborate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of rhodium with the ligands 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione and (1Z,5Z)-cycloocta-1,5-diene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The tetrafluoroborate counterion is introduced through the use of tetrafluoroboric acid or a tetrafluoroborate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound is primarily used as a catalyst in various chemical reactions, including:
Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds.
Hydroformylation: It aids in the addition of a formyl group to alkenes to produce aldehydes.
Cross-coupling reactions: It is involved in the formation of carbon-carbon bonds between two different organic molecules
Common Reagents and Conditions
The reactions typically involve the use of hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and various organic halides and organometallic reagents for cross-coupling reactions. The conditions often require elevated temperatures and pressures, as well as inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include hydrogenated organic compounds, aldehydes, and coupled organic molecules, respectively .
Scientific Research Applications
This compound has several applications in scientific research, particularly in the field of catalysis:
Chemistry: It is used as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules with high efficiency and selectivity.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is applied in the production of fine chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of this compound as a catalyst involves the coordination of the rhodium center with the reactants, facilitating their transformation into products. The ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stability and electronic effects, while the tetrafluoroborate counterion maintains the overall charge balance of the complex .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-di-i-propylphospholano]ethane
Uniqueness
The uniqueness of 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate lies in its specific ligand arrangement and the presence of the rhodium center, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable catalyst in various chemical transformations .
Properties
CAS No. |
908128-78-9 |
---|---|
Molecular Formula |
C26H42BF4N2O2P2Rh- |
Molecular Weight |
666.3 g/mol |
IUPAC Name |
4,5-bis(2,5-dimethylphospholan-1-yl)-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C18H30N2O2P2.C8H12.BF4.Rh/c1-11-7-8-12(2)23(11)15-16(24-13(3)9-10-14(24)4)18(22)20(6)19(5)17(15)21;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,7-10H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI Key |
LZDNTTARCYFRIY-ONEVTFJLSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.